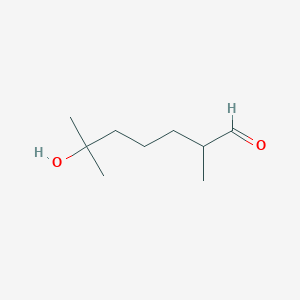

6-Hydroxy-2,6-dimethylheptanal

Katalognummer B8708048

Key on ui cas rn:

62439-42-3

Molekulargewicht: 158.24 g/mol

InChI-Schlüssel: RZMKWPVZPKIDLU-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04258727

Procedure details

An aqueous emulsion of 2,6-dimethyl-5-heptenal is prepared by stirring a solution of 3 grams of sodium oleate, and 400 mls of water, with 490 grams 2,6-dimethyl-5-heptenal. The emulsion is added at 250° C. to a solution comprising 1072 grams of sodium sulfite, 326 grams of boric acid and 5 liters of water. The resulting mixture is stirred for two hours resulting in the formation of a white flocculant solid. To this reaction mass is added 3000 mls of 30% hydrochloric acid. The addition is accompanied by release of sulfur dioxide fumes and a temperature rise to 30° C. Stirring is continued for 30 minutes whereupon a clear liquid is formed. Over a 30 minute period, 1783 grams of sodium carbonate is added accompanied by release of carbon dioxide. The reaction mixture is extracted twice with 500 ml portions of toluene. The toluene extracts are washed with water and distilled to afford 2,6-dimethyl-6-hydroxy heptanal (249 grams). The GC profile for this material is set forth in FIG. 3. Fractional distillation through a 1.5"×12" Goodloe column affords the pure product (b.p. 112° C., 4 mm).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].S([O-])([O-])=[O:12].[Na+].[Na+].B(O)(O)O.Cl.S(=O)=O.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].O>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][C:8]([CH3:10])([OH:12])[CH3:9])[CH:3]=[O:4] |f:1.2.3,7.8.9,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

490 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C=O)CCC=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

1072 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

326 g

|

|

Type

|

reactant

|

|

Smiles

|

B(O)(O)O

|

Step Five

|

Name

|

|

|

Quantity

|

3000 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

1783 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture is stirred for two hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The emulsion is added at 250° C. to a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in the formation of a white flocculant solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 30° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 30 minutes whereupon a clear liquid

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture is extracted twice with 500 ml portions of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene extracts are washed with water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C=O)CCC=C(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C=O)CCCC(C)(O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 249 g | |

| YIELD: CALCULATEDPERCENTYIELD | 90.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04258727

Procedure details

An aqueous emulsion of 2,6-dimethyl-5-heptenal is prepared by stirring a solution of 3 grams of sodium oleate, and 400 mls of water, with 490 grams 2,6-dimethyl-5-heptenal. The emulsion is added at 250° C. to a solution comprising 1072 grams of sodium sulfite, 326 grams of boric acid and 5 liters of water. The resulting mixture is stirred for two hours resulting in the formation of a white flocculant solid. To this reaction mass is added 3000 mls of 30% hydrochloric acid. The addition is accompanied by release of sulfur dioxide fumes and a temperature rise to 30° C. Stirring is continued for 30 minutes whereupon a clear liquid is formed. Over a 30 minute period, 1783 grams of sodium carbonate is added accompanied by release of carbon dioxide. The reaction mixture is extracted twice with 500 ml portions of toluene. The toluene extracts are washed with water and distilled to afford 2,6-dimethyl-6-hydroxy heptanal (249 grams). The GC profile for this material is set forth in FIG. 3. Fractional distillation through a 1.5"×12" Goodloe column affords the pure product (b.p. 112° C., 4 mm).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].S([O-])([O-])=[O:12].[Na+].[Na+].B(O)(O)O.Cl.S(=O)=O.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].O>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])[CH:3]=[O:4].[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][C:8]([CH3:10])([OH:12])[CH3:9])[CH:3]=[O:4] |f:1.2.3,7.8.9,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

490 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C=O)CCC=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

1072 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

326 g

|

|

Type

|

reactant

|

|

Smiles

|

B(O)(O)O

|

Step Five

|

Name

|

|

|

Quantity

|

3000 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

1783 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture is stirred for two hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The emulsion is added at 250° C. to a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in the formation of a white flocculant solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 30° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 30 minutes whereupon a clear liquid

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture is extracted twice with 500 ml portions of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene extracts are washed with water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C=O)CCC=C(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C=O)CCCC(C)(O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 249 g | |

| YIELD: CALCULATEDPERCENTYIELD | 90.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |